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Compound of Interest

Compound Name: Non-4-en-6-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for Non-
4-en-6-yn-1-ol, a molecule of interest for its potential applications in medicinal chemistry and
materials science. The synthesis is designed as a four-step process commencing with the
commercially available starting material, pent-4-en-1-ol. The key transformations involve the
protection of the primary alcohol, a regioselective hydroboration-iodination to form a key vinyl
iodide intermediate, a Sonogashira cross-coupling reaction to construct the enyne backbone,
and a final deprotection to yield the target compound. This document outlines detailed
experimental protocols for each synthetic step, presents quantitative data in a clear tabular
format, and includes a visual representation of the synthetic workflow to facilitate a thorough
understanding of the process.

Introduction

Non-4-en-6-yn-1-ol is a polyunsaturated alcohol containing both a double and a triple bond
within its nine-carbon chain. The unique arrangement of these functional groups makes it a
valuable synthon for the construction of more complex molecules, particularly in the fields of
natural product synthesis and drug discovery. The enyne moiety is a common structural motif in
a variety of biologically active compounds. This guide details a plausible and efficient synthetic
pathway to access this versatile building block.
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Proposed Synthetic Pathway

The synthesis of Non-4-en-6-yn-1-ol is proposed to proceed via the following four-step
sequence:

Protection of pent-4-en-1-ol: The primary alcohol of the starting material is protected as a
tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.

e Hydroboration-lodination: The terminal alkene of the protected alcohol undergoes a
regioselective anti-Markovnikov hydroboration followed by iodination to yield the
corresponding (E)-vinyl iodide.

e Sonogashira Coupling: The vinyl iodide is then coupled with 1-butyne using a palladium-
copper catalyst system to form the carbon skeleton of the target molecule.

o Deprotection: The TBDMS protecting group is removed to afford the final product, Non-4-en-
6-yn-1-ol.

Experimental Protocols
Step 1: Synthesis of 5-(tert-butyldimethylsilyloxy)pent-1-
ene

Reaction Scheme:
Procedure:

To a solution of pent-4-en-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole
(2.5 eq) is added. The mixture is stirred at room temperature until the imidazole has completely
dissolved. tert-Butyldimethylsilyl chloride (TBDMSCI) (1.2 eq) is then added portion-wise, and
the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the
reaction is quenched by the addition of water and extracted with diethyl ether. The combined
organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure. The crude product is purified by flash column
chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)pent-1-ene as a colorless oil.
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Step 2: Synthesis of (E)-5-(tert-butyldimethylsilyloxy)-1-
iodopent-1-ene

Reaction Scheme:
Procedure:

To a solution of 5-(tert-butyldimethylsilyloxy)pent-1-ene (1.0 eq) in anhydrous tetrahydrofuran
(THF) under an inert atmosphere, a solution of 9-borabicyclo[3.3.1]Jnonane (9-BBN) (0.5 M in
THF, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room
temperature and stirred for 4 hours. The solution is then cooled to 0 °C, and a solution of
sodium hydroxide (3 M in water, 3.0 eq) is added slowly, followed by the portion-wise addition
of iodine (2.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction is
guenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl
ether. The combined organic layers are washed with brine, dried over anhydrous sodium
sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography
to yield (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene.

Step 3: Synthesis of (E)-9-(tert-
butyldimethylsilyloxy)non-5-en-3-yne

Reaction Scheme:
Procedure:

To a solution of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene (1.0 eq) in triethylamine,
bis(triphenylphosphine)palladium(ll) dichloride (0.03 eq) and copper(l) iodide (0.05 eq) are
added under an inert atmosphere. 1-Butyne (1.5 eq) is then bubbled through the solution. The
reaction mixture is stirred at room temperature for 6 hours. After completion, the solvent is
removed under reduced pressure. The residue is taken up in diethyl ether and filtered through
a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column
chromatography on silica gel to give (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne.

Step 4: Synthesis of Non-4-en-6-yn-1-ol

Reaction Scheme:
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Procedure:

To a solution of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne (1.0 eq) in THF at 0 °C, a

solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) is added dropwise. The

reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature

over 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel to afford Non-4-en-6-yn-1-ol

as a colorless oil.
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Mandatory Visualization
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Caption: Synthetic workflow for Non-4-en-6-yn-1-ol.

Conclusion

The proposed four-step synthesis provides a clear and efficient pathway to Non-4-en-6-yn-1-ol
from a readily available starting material. The use of well-established and reliable reactions
such as TBDMS protection, hydroboration, Sonogashira coupling, and TBAF deprotection
ensures the practicality of this route for laboratory-scale synthesis. This technical guide offers
detailed protocols and expected yields, serving as a valuable resource for researchers in
organic and medicinal chemistry. Further optimization of reaction conditions may lead to
improved overall yields.

¢ To cite this document: BenchChem. [Synthesis of Non-4-en-6-yn-1-ol: A Detailed Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8481844#synthesis-of-non-4-en-6-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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